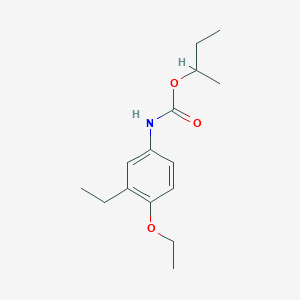
Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-ethoxy-3-ethylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate typically involves the reaction of butan-2-ol with 4-ethoxy-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Butan-2-ol+4-ethoxy-3-ethylphenyl isocyanate→Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl (4-methoxy-3-ethylphenyl)carbamate
- Butan-2-yl (4-ethoxy-3-methylphenyl)carbamate
- Butan-2-yl (4-ethoxy-3-ethylphenyl)urethane
Uniqueness
Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and ethyl groups
Properties
CAS No. |
88715-32-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
butan-2-yl N-(4-ethoxy-3-ethylphenyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-5-11(4)19-15(17)16-13-8-9-14(18-7-3)12(6-2)10-13/h8-11H,5-7H2,1-4H3,(H,16,17) |
InChI Key |
HBWJZHHNTHRUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)OC(C)CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















